molecular formula C23H23N3O5 B2549603 N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide CAS No. 898447-50-2

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide

Katalognummer: B2549603
CAS-Nummer: 898447-50-2
Molekulargewicht: 421.453
InChI-Schlüssel: WNSJKZCKRMPQLS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide is a synthetic chemical reagent designed for research and development purposes. This compound features a molecular architecture combining a 1,2,3,4-tetrahydroquinoline scaffold with a 1,4-benzodioxane moiety, linked by an ethanediamide (oxalamide) bridge. The 1,4-benzodioxane template is a versatile structure in medicinal chemistry, frequently utilized in the design of molecules with diverse biological activities. Derivatives of this scaffold have been extensively reported as agonists and antagonists for various receptor subtypes, including alpha-adrenergic and 5-HT receptors, and have also shown potential as antitumor and antibacterial agents . The tetrahydroquinoline core is another privileged structure in drug discovery, forming the backbone of numerous compounds with biological activity . The specific functionalization with a cyclopropanecarbonyl group and the diamide linkage suggests potential for targeted protein binding, which may be explored in the development of enzyme inhibitors or receptor modulators. This product is provided For Research Use Only and is strictly intended for laboratory research. It is not intended for human or veterinary diagnostic or therapeutic uses. Researchers are encouraged to investigate this compound's specific mechanism of action and applications in their respective fields, such as oncology, neuroscience, or infectious disease.

Eigenschaften

IUPAC Name

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O5/c27-21(22(28)25-17-7-8-19-20(13-17)31-11-10-30-19)24-16-6-5-14-2-1-9-26(18(14)12-16)23(29)15-3-4-15/h5-8,12-13,15H,1-4,9-11H2,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNSJKZCKRMPQLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NC(=O)C(=O)NC3=CC4=C(C=C3)OCCO4)N(C1)C(=O)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of “N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N’-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide” typically involves multi-step organic reactions. The process may start with the preparation of the cyclopropanecarbonyl derivative, followed by the formation of the tetrahydroquinoline ring. The final steps involve the coupling of the benzodioxin moiety and the ethanediamide linkage under controlled conditions such as specific temperatures, pH levels, and the use of catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound would require large-scale reactors and precise control of reaction parameters to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to optimize the production process.

Analyse Chemischer Reaktionen

Types of Reactions

“N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N’-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace certain groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, the compound may be investigated for its potential as a pharmacological agent. Its interactions with biological targets could lead to the discovery of new drugs or therapeutic agents.

Medicine

In medicine, the compound could be studied for its potential therapeutic effects. Its ability to interact with specific molecular targets might make it a candidate for the treatment of certain diseases or conditions.

Industry

In industry, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds. Its unique properties might make it suitable for applications in fields such as materials science or nanotechnology.

Wirkmechanismus

The mechanism by which “N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N’-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide” exerts its effects would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular processes or signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogs with Cyclopropane Moieties

  • N,N-Diethyl-2-(3-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide (): Structure: Features a cyclopropane core substituted with a phenyl group and a methoxyphenoxy side chain. Synthesis: Prepared via a diastereoselective reaction (dr 19:1) with moderate yield (51%) .

Benzodioxin/Dioxane-Containing Bioactive Compounds

  • 3',4'-(1",4"-Dioxino)flavone (4f) and 3',4'-(2-Hydroxymethyl-1",4"-dioxino)flavone (4g) (): Activity: Exhibit antihepatotoxic effects comparable to silymarin (silybin) by reducing serum markers (SGOT, SGPT) in rat models . SAR: The hydroxymethyl group on the dioxane ring (4g) enhances activity, suggesting that substituents on the oxygen-rich ring influence efficacy. Comparison: The target compound’s benzodioxin moiety may mimic this electron-donating capacity, but its diamide linker could alter solubility and target selectivity.

Natural Products from Marine Actinomycetes ():

  • Salternamide E : A structurally complex metabolite with a benzodiazepine-diketopiperazine scaffold, highlighting the role of fused heterocycles in bioactivity.

Data Table: Key Properties of Comparable Compounds

Compound Name Core Structure Bioactivity Synthesis Yield/Notes Source
Target Compound Tetrahydroquinoline-Benzodioxin Inferred: Potential antihepatotoxic/antioxidant Not reported Synthetic
N,N-Diethyl-2-(3-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide Cyclopropane-Phenyl Not reported 51% yield, diastereoselective Synthetic
3',4'-(1",4"-Dioxino)flavone (4f) Flavone-Dioxane Antihepatotoxic (↓SGOT/SGPT) Synthetic, comparable to silymarin Synthetic
Salternamide E Benzodiazepine-Diketopiperazine Antimicrobial Natural product from marine actinomycetes Natural

Research Findings and Implications

  • Synthetic Accessibility : Cyclopropane-containing compounds (e.g., ) often require stereoselective methods, which may limit scalability for the target compound .
  • Biological Potential: Benzodioxin derivatives () show strong antihepatotoxic activity, suggesting the target compound could be optimized for liver-targeted therapies .
  • Structural Hybridization : Combining rigid cyclopropane with flexible diamide linkers (target compound) may balance metabolic stability and bioavailability, a strategy observed in marine natural products .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.